molecular formula C27H22BrN3O6 B11587010 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid

3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11587010
M. Wt: 564.4 g/mol
InChI Key: HWSQTAQVVXMGIN-LPYMAVHISA-N
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Description

3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid can be achieved through a multi-step process involving several key reactions:

    Formation of Imidazolidinone: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Coupling Reactions: The various functional groups can be introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or alkenes.

    Final Assembly: The final compound is assembled by linking the various fragments through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the imidazolidinone ring can yield various reduced forms, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the imidazolidinone ring and the aromatic substituents suggest that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural complexity and functional diversity make it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    DNA Intercalation: The aromatic rings could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid lies in its structural complexity and the presence of multiple functional groups

Properties

Molecular Formula

C27H22BrN3O6

Molecular Weight

564.4 g/mol

IUPAC Name

3-[[2-bromo-4-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H22BrN3O6/c1-16-5-8-20(9-6-16)29-24(32)14-31-25(33)22(30-27(31)36)13-17-7-10-23(21(28)12-17)37-15-18-3-2-4-19(11-18)26(34)35/h2-13H,14-15H2,1H3,(H,29,32)(H,30,36)(H,34,35)/b22-13+

InChI Key

HWSQTAQVVXMGIN-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)Br)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)Br)NC2=O

Origin of Product

United States

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